molecular formula C20H16N4O2S B2944008 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide CAS No. 1251692-00-8

6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide

Cat. No.: B2944008
CAS No.: 1251692-00-8
M. Wt: 376.43
InChI Key: HTXQCRBGCFPVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a carboxamide group linked to a 4-(6-methylbenzothiazol-2-yl)phenyl moiety. This structure combines pyridazine, benzothiazole, and aromatic phenyl groups, which are common in bioactive molecules targeting enzymes or receptors. The benzothiazole moiety is notable for its role in antimicrobial and anticancer agents, while pyridazine derivatives often exhibit kinase inhibition or anti-inflammatory properties .

Properties

IUPAC Name

6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-3-8-15-17(11-12)27-20(22-15)13-4-6-14(7-5-13)21-19(25)16-9-10-18(26-2)24-23-16/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQCRBGCFPVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key enzymes in the bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activity. Below is a detailed comparison:

Pyridazine-Benzothiazole Hybrids

Compound Name Key Structural Differences Synthesis Method Biological Activity (if reported) Reference
6-Methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide Methoxy at pyridazine C6; carboxamide linkage to benzothiazole-phenyl group. Likely via condensation of pyridazine-3-carboxylic acid with 4-(6-methylbenzothiazol-2-yl)aniline . Not explicitly reported (inferred kinase/antimicrobial potential)
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide Pyridazine C4 ketone; no methoxy substituent. Similar carboxamide coupling; ketone introduced via oxidation or alternative synthons . Unreported; structural focus
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe) Replaces pyridazine with thiazolidinone; aminomethylene and thioxo groups. Condensation of thiazolidinone precursors with amines . Antibacterial/antifungal activity

Pyridazine Derivatives with Aromatic Substitutents

Compound Name Key Structural Differences Synthesis Method Biological Activity (if reported) Reference
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide Cyclopropane carboxamide; triazole substituent; deuterated methyl. Multi-step coupling of pyridazine with cyclopropane and triazole intermediates . Patent-protected; likely kinase inhibitor
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolopyridazine core; trifluoromethyl and morpholinyl groups. Complex multi-component synthesis with fluorinated aryl groups . Anticancer candidate (patent focus)

Benzothiazole-Containing Analogs

Compound Name Key Structural Differences Synthesis Method Biological Activity (if reported) Reference
N'-(4-Hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5i) Pyridine core; hydrazide and nitro groups. Schiff base formation between benzothiazole-amine and aldehyde . Unreported; computational analysis
Cpd D: (1,3-benzothiazol-2-yl)carbamoyl](phenyl)methanesul-3-bromopyruvate Bromopyruvate substituent; lacks pyridazine. Substitution of benzothiazole with bromopyruvate . Low-molecular-weight phosphatase inhibitor

Key Findings and Trends

Structural Impact on Bioactivity: The methoxy group at pyridazine C6 in the target compound may enhance solubility or modulate electronic effects compared to non-methoxy analogs like the ketone-containing derivative in . Benzothiazole-phenyl linkage is critical for π-π stacking or hydrophobic interactions in enzyme binding, as seen in kinase inhibitors .

Synthetic Flexibility :

  • Condensation reactions with 4-(6-methylbenzothiazol-2-yl)aniline are common for introducing the benzothiazole-phenyl moiety .
  • Deuterated or fluorinated groups (e.g., in ) improve metabolic stability, a feature absent in the target compound.

Etter’s graph-set analysis () could predict its solid-state interactions.

Biological Activity

6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the existing literature on its biological activity, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20N4O2S
  • Molecular Weight : 396.49 g/mol
  • CAS Number : 313975-99-4

Biological Activity Overview

Research indicates that derivatives of pyridazine, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • Pyridazine derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain pyridazine compounds can inhibit cell proliferation and induce apoptosis in breast cancer cell lines (T-47D and MDA-MB-231) through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
    • The compound's structure suggests potential interaction with cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. In silico studies have indicated that similar compounds exhibit significant binding affinity to CDK2, leading to inhibition of tumor growth .
  • Neuroprotective Effects :
    • 6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine derivatives have shown promise in neuroprotection by inhibiting glial activation and reducing the production of pro-inflammatory cytokines. Such effects are beneficial in the context of neurodegenerative diseases where excessive glial activation contributes to neuronal injury .

The biological activity is believed to stem from multiple mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
  • CDK Inhibition : By inhibiting CDK activity, the compound can effectively halt cancer cell division.
  • Anti-inflammatory Properties : The suppression of glial activation suggests a role in reducing neuroinflammation, which is critical in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

StudyFindings
Demonstrated significant cytotoxicity against T-47D and MDA-MB-231 cells with IC50 values indicating effective inhibition of cell proliferation.
Showed that similar pyridazine derivatives can selectively inhibit pro-inflammatory cytokines without affecting beneficial glial functions.
Reported on the synthesis and characterization of related compounds with promising anti-cancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.